Cyclohexyl(phenyl)methanesulfonyl chloride
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Overview
Description
Cyclohexyl(phenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclohexyl group, a phenyl group, and a methanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(phenyl)methanesulfonyl chloride can be synthesized through the reaction of cyclohexyl(phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group with the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfides.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to cyclohexyl(phenyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfides: Formed by reaction with thiols
Alkenes: Formed by elimination reactions
Scientific Research Applications
Cyclohexyl(phenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules, which can serve as a protecting group or a leaving group in subsequent reactions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the modification of polymers and the synthesis of specialty chemicals.
Biological Research: It is used in the synthesis of bioactive molecules and probes for studying biological pathways.
Mechanism of Action
The mechanism of action of cyclohexyl(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfide bonds. This reactivity is utilized in various chemical transformations and modifications of organic molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a similar reactivity profile but without the cyclohexyl and phenyl groups.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the cyclohexyl and phenyl groups.
Trifluoromethanesulfonyl chloride: A more reactive analog with a trifluoromethyl group.
Uniqueness
Cyclohexyl(phenyl)methanesulfonyl chloride is unique due to the presence of both cyclohexyl and phenyl groups, which can impart specific steric and electronic effects in chemical reactions
Properties
Molecular Formula |
C13H17ClO2S |
---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
cyclohexyl(phenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C13H17ClO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 |
InChI Key |
ZYSVGNZQNUBYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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